

# Using hydroxyethyl urea for protein refolding protocols

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## Compound of Interest

Compound Name: Urea, (2-hydroxyethyl)-

Cat. No.: B1329392

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## Application Notes: Urea-Mediated Protein Refolding

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

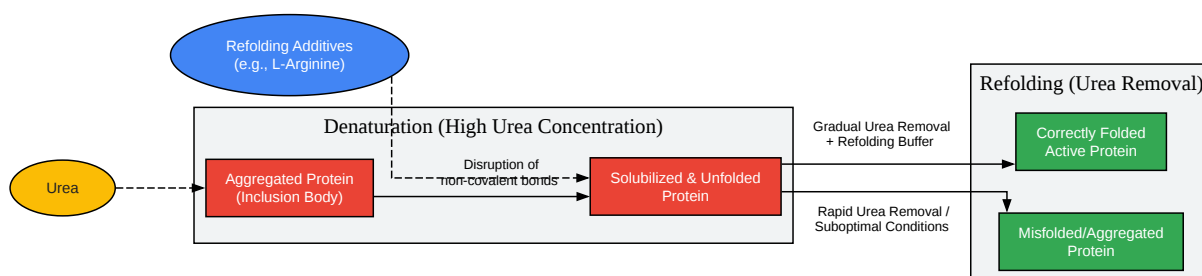
The overexpression of recombinant proteins in bacterial hosts like *Escherichia coli* is a cornerstone of modern biotechnology. However, this often leads to the formation of insoluble and biologically inactive protein aggregates known as inclusion bodies (IBs). Recovering functional proteins from IBs requires a robust solubilization and refolding process. While various chemical agents are employed for this purpose, this document focuses on the application of urea, a widely used chaotropic agent.

Initial searches for protocols specifically utilizing hydroxyethyl urea for protein refolding did not yield established methodologies in the public scientific literature. Therefore, these application notes will detail the principles and protocols for protein refolding using urea, a closely related and extensively documented compound. Urea effectively disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the aggregated state of proteins within inclusion bodies, leading to their solubilization and unfolding. Subsequent removal of the urea under controlled conditions allows the polypeptide chain to refold into its native, biologically active conformation.

### Mechanism of Urea-Mediated Protein Denaturation and Refolding

Urea denatures proteins through a combination of direct and indirect mechanisms. It directly interacts with the protein, where its amide hydrogens can form hydrogen bonds with the protein's peptide backbone, competing with and disrupting the protein's native secondary structure. Furthermore, urea has favorable van der Waals interactions with both polar and nonpolar side chains, effectively "solubilizing" them and promoting the unfolded state. Indirectly, urea alters the structure and dynamics of the surrounding water molecules, which weakens the hydrophobic effect—a major driving force for protein folding. This combined action leads to the dissolution of protein aggregates and the unfolding of the individual protein molecules.

The refolding process is initiated by the gradual removal of urea. This shifts the thermodynamic equilibrium back towards the native, folded state. The success of refolding is often a kinetic competition between correct folding and aggregation. Therefore, the rate of urea removal and the composition of the refolding buffer are critical parameters to control.



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**Figure 1:** Logical relationship of urea in protein denaturation and refolding.

## Experimental Protocols

The following protocols provide a general framework for the recovery of active proteins from inclusion bodies using urea. It is crucial to note that these protocols often require optimization for each specific protein of interest.

## Protocol 1: Isolation and Washing of Inclusion Bodies

This initial phase aims to lyse the host cells and wash the IBs to remove cellular contaminants.

### Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5-1.0% (v/v) Triton X-100.
- Wash Buffer A: Lysis Buffer containing 2 M Urea.
- Wash Buffer B: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.
- Lysozyme
- DNase I
- Reducing agent (optional, for proteins with cysteine residues): 5-10 mM DTT or  $\beta$ -mercaptoethanol.

### Procedure:

- Cell Harvest: Centrifuge the E. coli culture to pellet the cells.
- Resuspension: Resuspend the cell pellet in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell paste.
- Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Subsequently, sonicate the suspension on ice to complete cell lysis.
- Viscosity Reduction: Add DNase I to a final concentration of 10  $\mu$ g/mL and incubate on ice until the viscosity of the lysate is reduced.
- Inclusion Body Pelleting: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
- Washing Steps:

- Resuspend the pellet in Wash Buffer A and incubate for 30 minutes at room temperature with gentle agitation. Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.
- Repeat the wash step with Wash Buffer B to remove residual detergent and urea.
- The final washed inclusion body pellet is now ready for solubilization.

## Protocol 2: Solubilization of Inclusion Bodies

This protocol describes the solubilization of the washed IBs using a high concentration of urea.

Materials:

- Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea, 10 mM DTT (or other reducing agent, if required).

Procedure:

- Resuspend the washed inclusion body pellet from Protocol 1 in the Solubilization Buffer.
- Incubate at room temperature with stirring for 1-2 hours, or overnight at 4°C, until the pellet is completely dissolved.
- Centrifuge the solution at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
- The supernatant contains the denatured and solubilized protein. Determine the protein concentration using a suitable method (e.g., Bradford assay).

## Protocol 3: Protein Refolding via Step-wise Dialysis

Dialysis allows for the gradual removal of urea, which can be beneficial for proteins prone to aggregation.

Materials:

- Solubilized protein from Protocol 2.

- Dialysis Tubing (with appropriate molecular weight cut-off).
- Refolding Buffer Series:
  - Refolding Buffer A: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 4 M Urea, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG.
  - Refolding Buffer B: Same as A, but with 2 M Urea.
  - Refolding Buffer C: Same as A, but with 1 M Urea.
  - Final Refolding Buffer: Same as A, but with 0 M Urea.

#### Procedure:

- Place the solubilized protein solution into appropriate dialysis tubing.
- Perform stepwise dialysis against a 100-fold excess volume of each refolding buffer at 4°C.
  - Dialyze against Refolding Buffer A for 4-6 hours.
  - Transfer the dialysis bag to Refolding Buffer B for 4-6 hours.
  - Transfer to Refolding Buffer C for 4-6 hours.
  - Finally, dialyze against the Final Refolding Buffer overnight, with at least one buffer change.
- After dialysis, recover the protein solution from the tubing.
- Centrifuge the solution at >20,000 x g for 30 minutes at 4°C to remove any precipitated protein.
- The supernatant contains the refolded protein.

## Protocol 4: Protein Refolding via Rapid Dilution

This method is faster than dialysis but may require more optimization to prevent aggregation.

**Materials:**

- Solubilized protein from Protocol 2.
- Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG.

**Procedure:**

- Cool the Refolding Buffer to 4°C.
- Add the solubilized protein solution drop-wise into a stirred, large volume (e.g., 50-100 fold excess) of the cold Refolding Buffer. The final protein concentration should typically be low (<100 µg/mL) to minimize aggregation.
- Allow the refolding reaction to proceed for 24-48 hours at 4°C with gentle stirring.
- Centrifuge the solution to remove any aggregates.
- Concentrate the diluted, refolded protein solution using an appropriate method (e.g., ultrafiltration).

## Data Presentation: Refolding Yields with Urea and Additives

The efficiency of protein refolding is highly dependent on the specific protein and the protocol used. The inclusion of additives, such as L-arginine, can significantly improve yields by suppressing aggregation.

Protein	Refolding Method	Key Additives	Refolding Yield (%)	Reference(s)
Recombinant Human G-CSF (rhG-CSF)	Dilution	2 M Urea + 0.5 M Arginine	~2-fold increase	
Organophosphorus Hydrolase (OPH)	On-column	Redox system	~12%	
Organophosphorus Hydrolase (OPH)	Rapid Dilution	L-Arginine, Glycerol	~10%	
Organophosphorus Hydrolase (OPH)	Dialysis	Redox system	~14%	
Organophosphorus Hydrolase (OPH)	Combination (Dilution+Dialysis)	N/A	~50%	
Chemoreceptor Ligand Binding Domain	Dilution followed by Dialysis	3		

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